2-Cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Description
Properties
Molecular Formula |
C10H15IN4O |
|---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
2-cyclopropyl-3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H15IN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16) |
InChI Key |
ZWRQQPXVVVTFPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)I)(C2CC2)C(=O)N |
Origin of Product |
United States |
Biological Activity
2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, also known as 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial and antifungal properties, its mechanism of action, and relevant research findings.
The molecular formula of 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is , with a molecular weight of approximately 320.13 g/mol. The presence of the iodine atom in its structure enhances its reactivity and potential interactions with biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several tested strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 31.25 |
| Candida albicans | 62.5 |
| Saccharomyces cerevisiae | 31.25 |
These results suggest that the compound could be developed into a potential therapeutic agent for treating infections caused by these pathogens .
Antifungal Activity
In addition to its antibacterial properties, 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide has demonstrated antifungal activity. Studies have reported significant efficacy against fungi such as Candida albicans and Saccharomyces cerevisiae. The compound’s antifungal activity is comparable to standard antifungal agents like fluconazole, indicating its potential utility in clinical settings .
The mechanism by which 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide exerts its biological effects likely involves the inhibition of specific enzymes or receptors associated with microbial growth. Molecular docking studies have provided insights into its interaction with target proteins, revealing strong binding affinities that correlate with observed biological activities .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Screening : A study evaluated various pyrazole derivatives for their antimicrobial and antioxidant activities. Among them, compounds similar to 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide showed significant antimicrobial efficacy at concentrations ranging from 31.25 to 250 µg/mL against tested microorganisms .
- Synergistic Effects : Research has indicated that the presence of specific functional groups in pyrazole derivatives can enhance their antimicrobial activity through synergistic effects. This suggests that modifying the structure of 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide could yield compounds with improved efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit data on 2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide in the provided evidence, comparisons are extrapolated from structurally or functionally related compounds.
Structural Analogues
DAMGO [(2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenyl-propanamide]: Similarities: Both compounds share a propanamide backbone and methylamino group, which are common in opioid receptor ligands. DAMGO is a selective µ-opioid receptor (µOR) agonist used in pain research . Differences: DAMGO contains a phenylpropanoyl chain and hydroxyl groups, enhancing its receptor affinity.
U50,488 [2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide]: Similarities: U50,488 is a κ-opioid receptor (κOR) agonist with a substituted aromatic ring and tertiary amine, akin to the iodopyrazole and methylamino motifs in the target compound . Differences: U50,488 lacks the cyclopropane ring, which in the target compound may confer conformational rigidity, altering metabolic stability and receptor interaction kinetics.
Functional Analogues
- Pyrazole Derivatives: 4-Iodo-1H-pyrazole-containing compounds (e.g., kinase inhibitors) often exhibit enhanced selectivity due to halogen-mediated hydrophobic interactions. For example, iodopyrazole derivatives targeting MAP kinases show IC50 values in the nanomolar range, suggesting the target compound could share similar potency if optimized .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Structural Insights : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to linear alkyl chains in DAMGO or U50,486. This feature is advantageous in drug design for improving half-life .
- Halogen Effects : The 4-iodo substitution on pyrazole may enhance binding via halogen bonding, a property leveraged in kinase inhibitors but underexplored in opioid-like compounds .
- Knowledge Gaps: No experimental data on the target compound’s synthesis, receptor profiling, or toxicity are available in the provided evidence. Further studies using SHELX-based crystallography or in vitro assays are needed to validate hypotheses.
Preparation Methods
Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole Intermediate
The iodinated pyrazole ring is a critical component. It is commonly synthesized via halogenation of a cyclopropyl-substituted pyrazole or by palladium-catalyzed cross-coupling reactions starting from bromo- or iodo-substituted pyrazoles.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation and borylation of 4-bromo-1-cyclopropyl-1H-pyrazole | n-Butyl lithium (2.5 M in hexanes), isopropyl boronate, THF, -78 °C to -70 °C, 3 h | 81% | Produces boronic acid pinacol ester intermediate for cross-coupling |
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2 catalyst, NaOAc, DMF, 150 °C, 1 h (microwave) | - | Efficient conversion to boronate ester for further coupling |
| Grignard reaction for boronate synthesis | Isopropylmagnesium chloride, THF, 0 °C, 45 min; then 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, 1 h | 83% | Alternative method for boronate ester formation |
These intermediates serve as coupling partners in Suzuki-Miyaura cross-coupling reactions to install the pyrazole moiety onto the propanamide scaffold.
Assembly of the Propanamide Backbone with Methylamino and Cyclopropyl Substituents
The propanamide core bearing the methylamino and cyclopropyl groups is synthesized through amide bond formation and selective substitution reactions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amide bond formation | Reaction of appropriate acid chloride or activated ester with methylamine | Variable | Standard peptide coupling methods apply |
| Introduction of cyclopropyl group | Via nucleophilic substitution or organometallic addition | Variable | Often introduced early in the synthesis for stability |
Coupling of 4-Iodo-1H-pyrazole to Propanamide
The key step involves coupling the iodinated pyrazole ring to the propanamide backbone, often via palladium-catalyzed cross-coupling.
| Catalyst | Conditions | Solvent | Time | Yield | Notes |
|---|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | 110 °C, 10 min (microwave) | 1,4-Dioxane, aqueous sodium carbonate | Short reaction time | Moderate to high | Efficient Suzuki coupling for pyrazole attachment |
| Pd(dppf)Cl2·CH2Cl2 | 150 °C, 1 h (microwave) | DMF, sodium acetate | 1 h | - | Alternative borylation followed by coupling |
Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) with gradients of acetonitrile and trifluoroacetic acid in water. Neutralization with ammonium hydroxide and drying under vacuum yields the pure compound as a solid.
Purification and Characterization
The final compound is purified by preparative HPLC and characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatographic purity assays. Typical MS data show a molecular ion peak corresponding to the expected molecular weight of 334.16 g/mol.
| Step Number | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Lithiation and Borylation | n-BuLi, isopropyl boronate | THF, -78 to -70 °C, 3 h | 81 | Formation of boronic ester intermediate |
| 2 | Palladium-Catalyzed Borylation | Pd(dppf)Cl2·CH2Cl2, bis(pinacolato)diboron | DMF, 150 °C, 1 h (microwave) | - | Preparation for Suzuki coupling |
| 3 | Grignard Reaction | Isopropylmagnesium chloride | THF, 0 °C, 45 min | 83 | Alternative boronate ester synthesis |
| 4 | Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4, sodium carbonate | 1,4-Dioxane, 110 °C, 10 min (microwave) | Moderate to high | Coupling iodopyrazole to propanamide |
| 5 | Amide Bond Formation | Acid chloride, methylamine | Standard conditions | Variable | Assembly of propanamide core |
| 6 | Purification | RP-HPLC | Gradient ACN/TFA | - | High purity isolation |
- The iodination of the pyrazole ring is crucial for enabling cross-coupling reactions that attach the pyrazole to the propanamide backbone.
- Microwave-assisted palladium-catalyzed cross-coupling significantly reduces reaction times and can enhance yields.
- The cyclopropyl substituent provides steric and electronic properties that may influence biological activity and stability.
- The methylamino group in the propanamide core is introduced via standard amide coupling protocols and may serve as a site for hydrogen bonding in biological targets.
- Purification by RP-HPLC using trifluoroacetic acid-containing solvents ensures removal of palladium residues and other impurities.
- The compound's molecular weight and structure have been confirmed by mass spectrometry and NMR spectroscopy, validating the synthetic approach.
The preparation of 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is achieved through a multi-step synthetic route involving lithiation, borylation, Grignard reactions, and palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by amide bond formation and purification. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to maximize yield and purity. The integration of microwave-assisted reactions and careful purification strategies results in a high-quality compound suitable for further pharmacological evaluation. This synthesis approach is supported by data from multiple experimental studies and reflects current best practices in heterocyclic and medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropylamine and functionalized pyrazole precursors. Key steps include:
- Nucleophilic substitution to introduce the iodo-pyrazole moiety under inert conditions.
- Methylamination via reductive alkylation using sodium cyanoborohydride or similar reagents .
- Solvent selection (e.g., ethanol or methanol) and catalyst optimization (e.g., palladium for cross-coupling) to enhance yield.
- Progress monitoring via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropyl, pyrazole, and methylamino groups (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₀H₁₄IN₄O) and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .
Q. How does the iodine substituent on the pyrazole ring affect the compound’s physicochemical properties?
- Methodological Answer :
- Compare with bromo/chloro analogs (e.g., 3-(4-bromo-1H-pyrazol-1-yl) derivatives) using:
- LogP measurements to assess lipophilicity.
- UV-Vis spectroscopy to evaluate electronic effects of iodine’s polarizability .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To study binding kinetics with putative targets (e.g., kinases or GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
- Mutagenesis Studies : Identify critical residues in target proteins by substituting amino acids near binding pockets .
Q. How can researchers reconcile contradictory bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., iodo vs. chloro) and measure activity shifts in assays (e.g., IC₅₀ in enzyme inhibition).
- Molecular Dynamics Simulations : Model interactions to explain divergent activities (e.g., iodine’s van der Waals radius enhancing hydrophobic binding) .
- Meta-Analysis : Aggregate data from analogs (e.g., 3-(4-chloro-1H-pyrazol-1-yl) derivatives) to identify trends in selectivity or potency .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG inhibition.
- Docking Studies : Map binding poses to off-target receptors (e.g., cardiac ion channels) to assess toxicity risks .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products via LC-MS.
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
